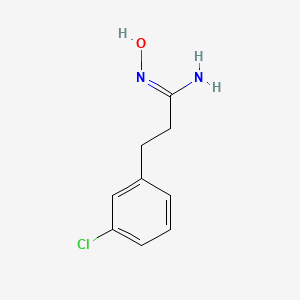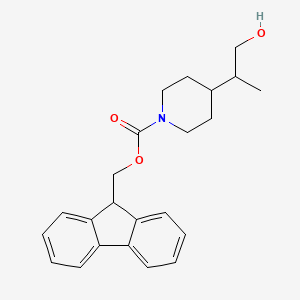
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a fluorenyl group, a piperidine ring, and a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenyl group and the piperidine ring. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and functional group modifications. The piperidine ring is often prepared through cyclization reactions involving appropriate precursors. The final step involves the esterification of the piperidine carboxylate with the hydroxypropyl group under controlled conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The hydroxypropyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
- (9H-fluoren-9-yl)methyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
- (9H-fluoren-9-yl)methyl 4-(1-hydroxybutyl)piperidine-1-carboxylate
Uniqueness: The presence of the hydroxypropyl group in (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate provides a unique balance of hydrophilicity and hydrophobicity, making it particularly versatile in various applications. The specific arrangement of functional groups allows for unique interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H27NO3 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27NO3/c1-16(14-25)17-10-12-24(13-11-17)23(26)27-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,25H,10-15H2,1H3 |
InChI Key |
VXJFREJDXDGICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
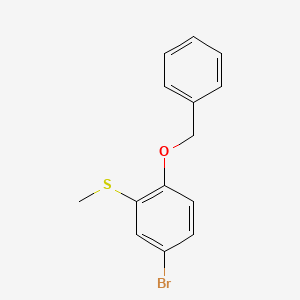
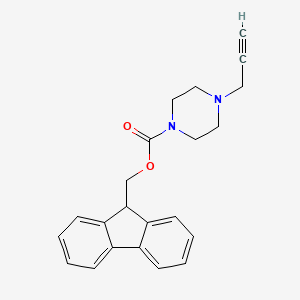
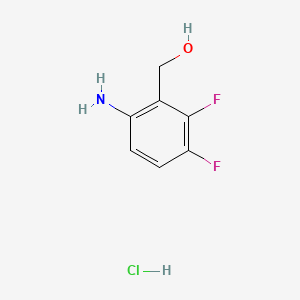
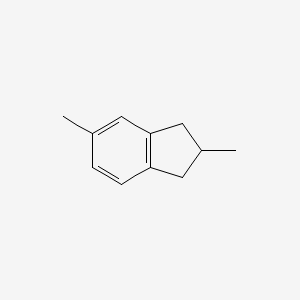
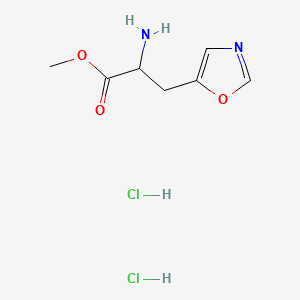
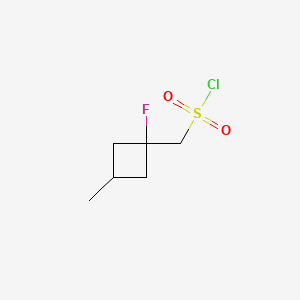
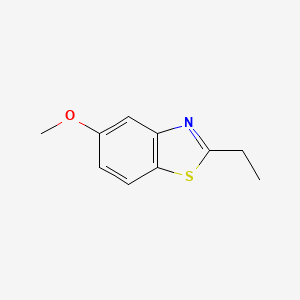
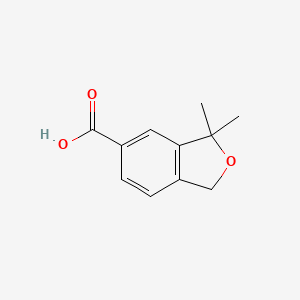
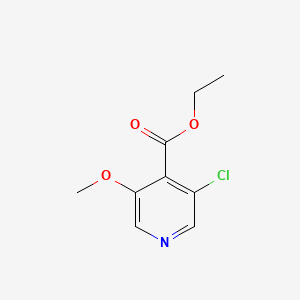
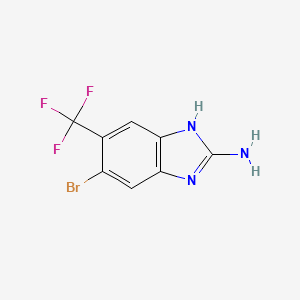
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
